molecular formula C22H19NO2 B14518423 3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one CAS No. 62633-27-6

3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one

Cat. No.: B14518423
CAS No.: 62633-27-6
M. Wt: 329.4 g/mol
InChI Key: WLZRPCUPTXUAJM-UHFFFAOYSA-N
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Description

3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the benzofuran family. . This compound, with its unique structure, has attracted significant attention from researchers due to its potential therapeutic properties and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the ethyl(phenyl)amino group. The key steps involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to achieve efficient production of benzofuran derivatives .

Mechanism of Action

The mechanism of action of 3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one is unique due to the presence of the ethyl(phenyl)amino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other benzofuran derivatives .

Properties

CAS No.

62633-27-6

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

3-[4-(N-ethylanilino)phenyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H19NO2/c1-2-23(17-8-4-3-5-9-17)18-14-12-16(13-15-18)21-19-10-6-7-11-20(19)22(24)25-21/h3-15,21H,2H2,1H3

InChI Key

WLZRPCUPTXUAJM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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